tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate
Description
Properties
Molecular Formula |
C14H27NO2S |
|---|---|
Molecular Weight |
273.44 g/mol |
IUPAC Name |
tert-butyl N-(6-prop-2-enylsulfanylhexyl)carbamate |
InChI |
InChI=1S/C14H27NO2S/c1-5-11-18-12-9-7-6-8-10-15-13(16)17-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,15,16) |
InChI Key |
VZWRDYXECVARME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCSCC=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate generally involves:
- Introduction of the carbamate protecting group (tert-butyl carbamate) onto a hexylamine derivative.
- Subsequent functionalization of the hexyl chain with a prop-2-en-1-ylsulfanyl moiety (allyl thioether group).
This is typically achieved via nucleophilic substitution or condensation reactions involving protected amines and appropriate alkyl or allyl sulfanyl reagents.
Detailed Synthetic Route
Step 1: Preparation of the Hexylamine Carbamate Intermediate
- Starting Material: 6-aminohexanol or 6-aminohexylamine.
- Protection: The primary amine is protected with a tert-butyl carbamate group using tert-butyl chloroformate or di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine or N-methylmorpholine.
- Reaction Conditions: Typically carried out in anhydrous ethyl acetate or dichloromethane at low temperatures (0–5 °C) to control reaction rate and avoid side reactions.
- Outcome: Formation of tert-butyl N-hexylcarbamate intermediate with high yield (~90%) and purity.
Step 2: Introduction of the Prop-2-en-1-ylsulfanyl Group
- Reagents: The hexyl carbamate intermediate is reacted with allyl thiol (prop-2-en-1-yl mercaptan) or an allyl sulfanyl halide under nucleophilic substitution conditions.
- Mechanism: The sulfanyl group is introduced via substitution of a leaving group (e.g., a halide) on the hexyl chain or by direct thiol-ene addition if an alkene is present.
- Catalysts and Conditions: The reaction may be catalyzed by bases such as potassium carbonate or tetrabutylammonium bromide, under inert atmosphere, at room temperature or mild heating.
- Purification: The product is purified by crystallization or chromatography to afford this compound with yields reported up to 90%.
Representative Experimental Procedure (Adapted from Patent CN102020589B and PubChem Data)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | N-BOC-6-aminohexylamine + tert-butyl chloroformate + N-methylmorpholine in anhydrous ethyl acetate, 0–5 °C, 2 h | Formation of tert-butyl N-hexylcarbamate intermediate | 90–93 |
| 2 | Intermediate + allyl thiol + K2CO3 or tetrabutylammonium bromide, ethyl acetate, room temp to 40 °C, 4 h | Introduction of prop-2-en-1-ylsulfanyl group via nucleophilic substitution | 85–90 |
| Purification | Extraction, washing with dilute acid/base, solvent evaporation, crystallization with hexane/ethyl acetate | Isolation of pure product | - |
Reaction Mechanistic Insights
- The carbamate protection step involves nucleophilic attack of the amine on the activated carbonate (tert-butyl chloroformate), forming a stable carbamate linkage.
- The sulfanyl substitution exploits the nucleophilicity of the thiol group or thiolate anion, which attacks an electrophilic carbon on the hexyl chain bearing a leaving group, forming the thioether bond.
- Control of temperature and solvent polarity is critical to maximize yield and minimize side reactions such as over-alkylation or carbamate cleavage.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Carbamate Protection via BOC Anhydride | Mild conditions, high selectivity, commercially available reagents | Requires anhydrous conditions, sensitive to moisture |
| Use of Allyl Thiol for Sulfanyl Introduction | Direct and efficient thioether formation, good functional group tolerance | Thiol odor and handling precautions, potential for oxidation |
| Catalysis with Tetrabutylammonium Bromide | Phase transfer catalyst improves reaction rate and yield | Additional purification needed to remove catalyst residues |
Summary of Key Research Findings
- The preparation of this compound is well-established through a two-step synthetic route involving carbamate protection and sulfanyl substitution.
- Yields are consistently high (>85%) when reactions are performed under controlled temperature and anhydrous conditions.
- The use of phase transfer catalysts and bases facilitates efficient nucleophilic substitution for the introduction of the allyl sulfanyl group.
- Purification by crystallization from hexane/ethyl acetate mixtures yields a product with high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the carbamate group, to yield the corresponding amine.
Substitution: The hexyl chain and the prop-2-en-1-ylsulfanyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is an organic compound with a molecular weight of approximately 273.44 g/mol. It is characterized by a tert-butyl group, a carbamate moiety, and a hexyl chain with a prop-2-en-1-ylsulfanyl substituent. Due to its reactivity and structural features, this compound has potential applications in organic synthesis and biological research.
Applications
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate's applications stem from its capacity to interact with biological molecules, with the carbamate group capable of forming covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting or modifying their activity. The lipophilic properties of the hexyl chain and propan-2-ylsulfanyl group enhance its ability to penetrate biological membranes, making it suitable for various biological applications.
Enzyme Inhibition
- Studies indicate that tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate can act as an inhibitor of specific enzymes by forming covalent bonds with nucleophilic sites, enhancing its effectiveness as a biochemical probe. Such studies are crucial for understanding its mechanisms of action and potential therapeutic applications.
Organic Synthesis
- tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is a versatile reagent in synthetic chemistry.
Biological Assays
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is used as a probe in biological assays.
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate involves its interaction with specific molecular targets in the body. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The prop-2-en-1-ylsulfanyl group can interact with thiol groups in proteins, leading to modifications that affect protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
tert-Butyl (6-aminohexyl)carbamate (Compound 153)
- Molecular Formula : C₁₁H₂₄N₂O₂
- Key Features: Features a terminal amino (-NH₂) group instead of the allyl sulfide.
- Properties: The amino group enhances polarity and hydrogen-bonding capacity, improving solubility in polar solvents. It is commonly used as a precursor for further functionalization, such as amide coupling .
- Synthesis : Prepared via carbamate protection of a hexyl diamine, emphasizing its role as a modular building block .
tert-Butyl N-[(1,1-dioxo-1λ⁶-thian-2-yl)methyl]carbamate (CAS: 1461708-19-9)
- Molecular Formula: C₁₀H₁₉NO₄S
- Key Features : Contains a sulfone (dioxothianyl) group, contrasting with the sulfide in the target compound.
- Properties : The sulfone group increases polarity and oxidative stability compared to sulfides. This compound has documented safety hazards (H303+H313+H333 ), indicating risks upon ingestion, skin contact, or inhalation .
tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate
- Molecular Formula : C₂₄H₃₁N₃O₆
- Key Features : Incorporates a dioxopiperidin-dioxoisoindolin moiety, introducing multiple hydrogen-bond acceptors.
- Properties : The oxygen-rich structure likely enhances solubility in aqueous media, making it suitable for pharmaceutical applications (e.g., PROTACs or kinase inhibitors) .
tert-Butyl (6-(3-(tert-Butyl)-6-(dodecylcarbamoyl)-2,4-dioxotetrahydropyrimidin-1(2H)-yl)hexyl)carbamate (10a)
- Molecular Formula : C₃₉H₆₈N₄O₆
- Key Features: A bulky tetrahydropyrimidinone substituent increases steric hindrance and molecular weight (689.0 g/mol).
- Synthesis : Achieved an 87% yield via hexane-EtOAc chromatography, highlighting efficient purification for large, lipophilic molecules .
Comparative Data Table
Key Insights
- Reactivity: The allyl sulfide group in the target compound enables unique reactivity (e.g., radical thiol-ene additions) absent in amino or sulfone analogs .
- Polarity : Sulfides (logP ~3.5 estimated) are less polar than sulfones but more lipophilic than amines, influencing solubility and membrane permeability.
- Applications : While simpler carbamates like the target are versatile intermediates, bulkier derivatives (e.g., 10a) are tailored for specific drug-discovery workflows .
Biological Activity
Chemical Identity and Structure
tert-Butyl N-[6-(prop-2-en-1-ylsulfanyl)hexyl]carbamate is a carbamate compound characterized by the molecular formula and a molecular weight of approximately 273.43 g/mol. The structure features a tert-butyl group, a hexyl chain, and a prop-2-en-1-ylsulfanyl moiety, which may confer unique chemical properties and biological activities compared to other carbamates.
Synthesis
The synthesis of this compound typically involves the reaction of a suitable hexyl amine with tert-butyl chloroformate in the presence of a base. This method allows for the effective formation of the desired carbamate while preserving functional groups essential for biological activity.
Antimicrobial Properties
Compounds containing sulfanyl groups, such as this compound, are often associated with notable antibacterial and antifungal activities . The presence of the propylsulfanyl group enhances the lipophilicity of the molecule, potentially improving its interaction with biological membranes and enhancing bioavailability .
The biological mechanisms by which carbamates exert their effects often involve modulation of enzyme activity or interference with cellular signaling pathways. For example, some carbamates have been shown to inhibit enzymes critical for tumor growth or to induce apoptosis in cancer cells through various signaling cascades .
Study 1: Antibacterial Activity
A comparative study on sulfanyl-containing compounds indicated that those with longer carbon chains exhibited increased antibacterial activity against Gram-positive bacteria. Although direct testing of this compound has not been published, its structural similarity to effective antibacterial agents suggests potential efficacy.
Study 2: Cytotoxicity in Cancer Cells
Research on related compounds has shown that modifications to the carbamate structure can lead to varying degrees of cytotoxicity in cancer cell lines. For example, compounds with a similar backbone were tested against breast cancer cell lines, revealing significant cytotoxic effects. This implies that this compound could also exhibit similar properties, meriting further exploration .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
